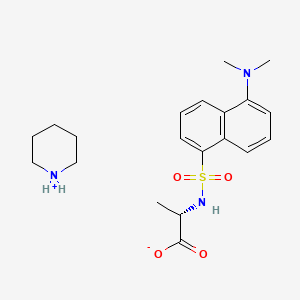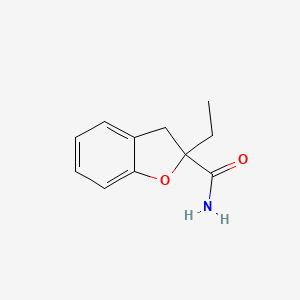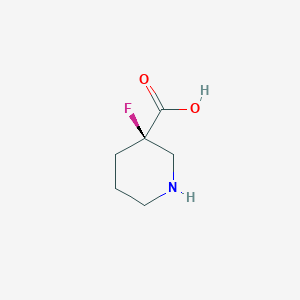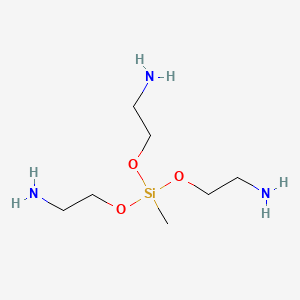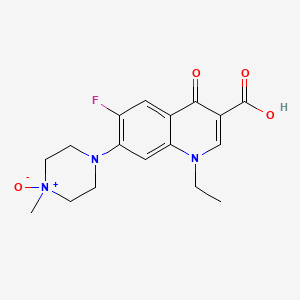
4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)-1-methylpiperazine 1-Oxide (Pefloxacin N-Oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)-1-methylpiperazine 1-Oxide, commonly known as Pefloxacin N-Oxide, is a derivative of the fluoroquinolone antibiotic Pefloxacin. This compound is of interest due to its potential antibacterial properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pefloxacin N-Oxide typically involves the oxidation of Pefloxacin. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include water, methanol, or acetonitrile.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of Pefloxacin N-Oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Pefloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides.
Reduction: Reduction reactions can revert it back to Pefloxacin.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, acetonitrile.
Major Products
Oxidation Products: Higher oxides of Pefloxacin.
Reduction Products: Pefloxacin.
Substitution Products: Modified piperazine derivatives.
Applications De Recherche Scientifique
Pefloxacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mécanisme D'action
The mechanism of action of Pefloxacin N-Oxide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ciprofloxacin N-Oxide
- Norfloxacin N-Oxide
- Ofloxacin N-Oxide
Comparison
Pefloxacin N-Oxide is unique due to its specific structure, which includes a carboxy-ethyl group and a fluoro-oxo-quinoline moiety. This structure imparts distinct antibacterial properties and influences its pharmacokinetics and pharmacodynamics compared to other fluoroquinolone derivatives.
Propriétés
Formule moléculaire |
C17H20FN3O4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20FN3O4/c1-3-19-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)19)20-4-6-21(2,25)7-5-20/h8-10H,3-7H2,1-2H3,(H,23,24) |
Clé InChI |
LACGXPICQGSRPE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


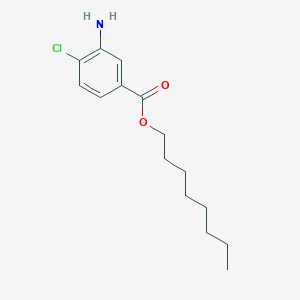
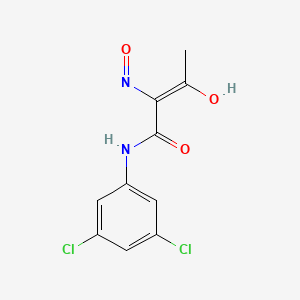
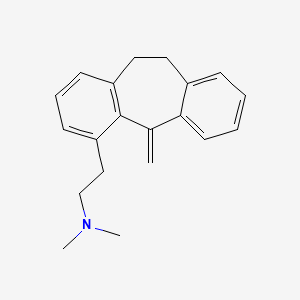
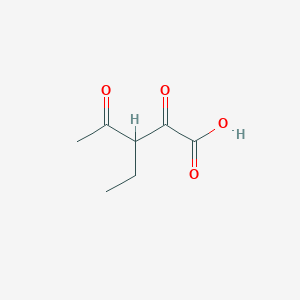
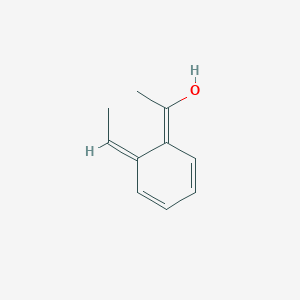
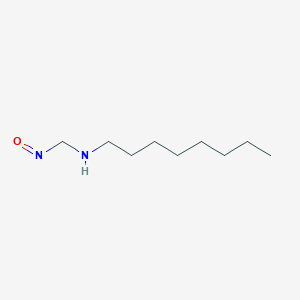
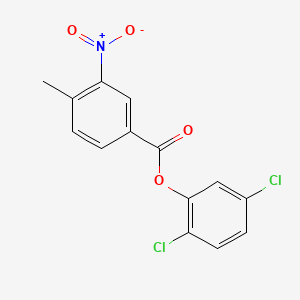
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
